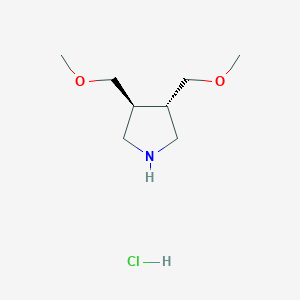
(3S,4S)-3,4-Bis(methoxymethyl)pyrrolidine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of pyrrolidines consists of a five-membered ring with four carbon atoms and one nitrogen atom . For “(3S,4S)-3,4-Bis(methoxymethyl)pyrrolidine;hydrochloride”, there would be additional functional groups attached to the ring, but without more specific information, it’s difficult to provide a detailed analysis.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For pyrrolidines, these properties can vary widely depending on the specific functional groups attached to the ring . Without more specific information about “this compound”, it’s difficult to provide a detailed analysis.Aplicaciones Científicas De Investigación
Pyrrolidine Derivatives in Drug Discovery
The five-membered pyrrolidine ring, including its derivatives like (3S,4S)-3,4-Bis(methoxymethyl)pyrrolidine hydrochloride, is widely utilized in medicinal chemistry for the development of therapeutic agents. This saturated scaffold is particularly valued for its ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of molecules, and increase three-dimensional coverage through a phenomenon known as "pseudorotation". These characteristics make pyrrolidine derivatives, including those with specific configurations such as (3S,4S), critical in the design of novel biologically active compounds. The versatility of the pyrrolidine ring facilitates the synthesis of bioactive molecules with target selectivity, offering a broad spectrum of potential therapeutic applications ranging from neurodegenerative disorders to cancer treatment. The structural diversity and stereochemical complexity of pyrrolidine derivatives enable the development of compounds with enhanced biological activity and selectivity, positioning them as a key focus in drug discovery and development processes (Li Petri et al., 2021).
Role in Supramolecular Chemistry
Pyrrolidine derivatives play a significant role in supramolecular chemistry, particularly in the construction of molecular capsules and other complex architectures. The ability of these compounds to engage in hydrogen bonding and other non-covalent interactions makes them suitable building blocks for the assembly of supramolecular structures. These capabilities are exemplified in the development of supramolecular capsules derived from calixpyrrole scaffolds, where pyrrolidine derivatives can act as key components. The structural features of pyrrolidine, including the potential for axial chirality and the presence of functional groups capable of engaging in directional interactions, contribute to the formation of highly organized and stable supramolecular assemblies. Such structures have applications in the encapsulation and selective recognition of molecules, highlighting the importance of pyrrolidine derivatives in the design of functional materials for chemical sensing, catalysis, and drug delivery systems (Ballester, 2011).
Mecanismo De Acción
Propiedades
IUPAC Name |
(3S,4S)-3,4-bis(methoxymethyl)pyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2.ClH/c1-10-5-7-3-9-4-8(7)6-11-2;/h7-9H,3-6H2,1-2H3;1H/t7-,8-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSPVHJUZPTYXPK-WSZWBAFRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CNCC1COC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@@H]1CNC[C@H]1COC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

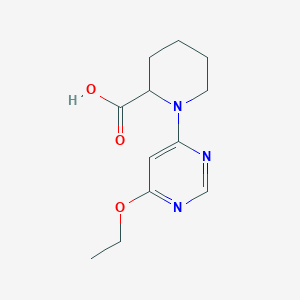

![Ethyl 3-chloro-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate](/img/structure/B2998414.png)
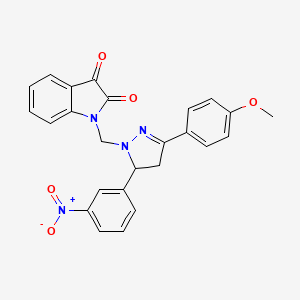

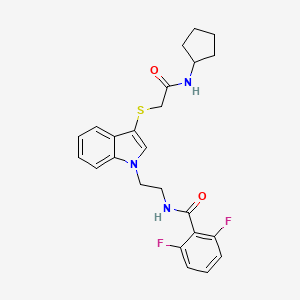
![Ethyl 2-(3-(2,2,2-trichloro-1-(4-methylbenzamido)ethyl)thioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2998419.png)
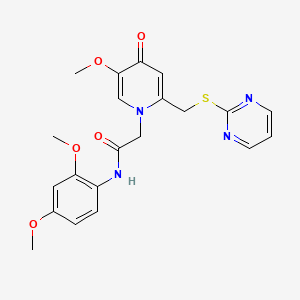
![(3Z)-3-{[(3-fluorophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2998421.png)


![2-((3-allyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N,N-dimethylacetamide](/img/structure/B2998431.png)
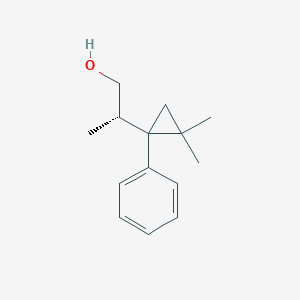
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((2-methyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2998433.png)